molecular formula C14H16ClN3O2 B3034841 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide CAS No. 241127-18-4

5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide

Cat. No.: B3034841
CAS No.: 241127-18-4
M. Wt: 293.75 g/mol
InChI Key: HVKFGTJRFFQZQK-UHFFFAOYSA-N
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Description

The compound 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide is a pyrazole-based derivative featuring a 4-chlorophenoxyethyl substituent at position 5 and an N-ethyl carboxamide group. Pyrazole derivatives are renowned for their pharmacological versatility, including roles as cannabinoid receptor antagonists, analgesics, and antitumor agents . Microwave-assisted synthesis methods have also been employed for related compounds, improving yields (e.g., up to 43% for pyrazole-carboxamide derivatives) and reducing reaction times .

Properties

IUPAC Name

5-[1-(4-chlorophenoxy)ethyl]-N-ethylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-3-16-14(19)18-13(8-9-17-18)10(2)20-12-6-4-11(15)5-7-12/h4-10H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKFGTJRFFQZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C(=CC=N1)C(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177480
Record name 5-[1-(4-Chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241127-18-4
Record name 5-[1-(4-Chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241127-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(4-Chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 4-chlorophenol with ethyl bromoacetate to form 4-chlorophenoxyethyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 1-(4-chlorophenoxy)ethyl hydrazine. The final step involves the reaction of this intermediate with ethyl isocyanate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents at Pyrazole Core Key Functional Groups Biological Activity/IC50 Reference
Target Compound: 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide 5-position: 1-(4-chlorophenoxy)ethyl; 1-position: N-ethyl carboxamide 4-chlorophenoxy, carboxamide Not explicitly reported
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-pyrazole-3-carboxamide 5-position: 4-chlorophenyl; 1-position: 2,4-dichlorophenyl; 3-position: N-(3-pyridylmethyl) Dichlorophenyl, pyridylmethyl CB1 antagonist (IC50 = 0.139 nM)
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 1-position: (6-chloro-3-pyridyl)methyl; 5-position: carboxamide; 3-position: phenyl Chloropyridyl, ethoxyphenyl Anticoagulant, antitumor
Racecadotril-tetrazole-amino acid derivatives (e.g., 15a-l) Tetrazole core with amino acid and fluorophenyl/pyrazolyl substituents Tetrazole, fluorophenyl Antinociceptive (higher than morphine)

Key Observations :

  • Substituent Position: The target compound’s 4-chlorophenoxyethyl group at position 5 distinguishes it from analogs with aryl (e.g., 4-chlorophenyl in ) or heteroaryl (e.g., pyridylmethyl in ) substituents. This ether-linked substituent may enhance lipophilicity and membrane permeability compared to direct aryl attachments.
  • Carboxamide Modifications : The N-ethyl carboxamide group contrasts with N-pyridylmethyl or N-ethoxyphenyl groups in analogs, which influence receptor binding specificity (e.g., CB1 antagonism in ).

Pharmacological Activity Comparisons

  • Cannabinoid Receptor Antagonism: The analog 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-pyrazole-3-carboxamide exhibits potent CB1 antagonism (IC50 = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl groups . The target compound’s 4-chlorophenoxyethyl group may similarly engage hydrophobic interactions in receptor binding.
  • Antinociceptive Activity: Tetrazole derivatives with fluorophenyl groups (e.g., 15a-l) demonstrated superior pain-relief activity compared to morphine, suggesting that electron-withdrawing substituents (e.g., Cl, F) enhance bioactivity .
  • Antitumor Potential: Pyrazole-carboxamide derivatives with ethoxyphenyl substituents (e.g., ) showed antitumor activity, likely due to interactions with cellular kinases or DNA repair pathways.

Biological Activity

5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide is a synthetic organic compound with significant potential in agrochemicals, particularly as an insecticide. This article explores its biological activities, including its efficacy against pests, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C14H16ClN3O2
  • Molecular Weight : 293.75 g/mol
  • CAS Number : 241127-18-4

Its structure features a pyrazole ring substituted with a 4-chlorophenoxyethyl group and an ethyl amide functional group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as insecticides.

Insecticidal Activity

Studies have demonstrated that this compound can effectively control various pests. For instance, derivatives of pyrazole compounds have shown effectiveness against aphids, with mortality rates comparable to established insecticides like imidacloprid. The specific interactions of this compound with insect physiology are still under investigation but are believed to involve disruption of neural pathways or metabolic processes.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. While specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects on MCF7 and NCI-H460 cell lines with IC50 values ranging from 0.01 µM to 42.30 µM . This suggests a potential for further exploration of this compound in cancer therapeutics.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological ActivityIC50 Values
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateAmino group instead of chlorophenoxyAnticancer3.79 µM (MCF7)
3-(difluoromethyl)-N-(9-isopropyl-tetrahydro-naphthalen-5-yl)-1-methylpyrazole-4-carboxamideDifferent substituents on the pyrazole ringEnhanced potency against specific pestsNot specified
Ethyl 5-(1-fluorocyclopropyl)-2-methylpyrazole-3-carboxylateFluorinated substituentPotential insecticidal propertiesNot specified

This diversity highlights the unique attributes of this compound and its potential applications in both agriculture and medicine.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives:

  • Antimicrobial Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting a broader application for pyrazoles in treating infections .
  • Anti-inflammatory Properties : Research has indicated that some pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, positioning them as candidates for anti-inflammatory therapies .
  • Mechanism of Action : Investigations into the mechanism of action for pyrazole derivatives suggest they may interfere with key enzymatic pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide
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